2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound “2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[77002,7011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule that features a unique tetracyclic structure
Properties
IUPAC Name |
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N4O2S/c22-11-5-6-15-12(9-11)17-18(19(31)28-7-8-32-20(28)27-17)29(15)10-16(30)26-14-4-2-1-3-13(14)21(23,24)25/h1-6,9H,7-8,10H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZJORDORSRBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC3=C(C(=O)N21)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions, often involving intramolecular nucleophilic substitutions or cycloadditions.
Functional Group Transformations: Introduction of functional groups such as the fluoro, oxo, and thia groups through specific reagents and conditions.
Acylation Reactions: Formation of the acetamide moiety via acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms, potentially altering the oxo group.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms, affecting the oxo and thia groups.
Substitution: Replacement of functional groups, such as halogen exchange or nucleophilic substitution at the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound’s unique structure may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be explored for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide: Similar in structure but may differ in functional groups or substituents.
Tetracyclic Compounds: Other tetracyclic compounds with different heteroatoms or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine, sulfur, and nitrogen atoms within a tetracyclic framework, which imparts distinct chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
